tert-butyl N-[(2S,3S)-3-hydroxy-1-(methoxyamino)-1-oxobutan-2-yl]carbamate
Description
This compound is a chiral carbamate derivative featuring a (2S,3S)-stereochemical configuration. Its structure includes a tert-butoxycarbonyl (Boc) protecting group, a 3-hydroxy substituent, and a methoxyamino moiety at the 1-position of the butan-2-yl backbone. The Boc group enhances solubility and stability during synthetic processes, while the methoxyamino group may confer unique reactivity or biological activity, such as β-secretase inhibition, as suggested by structural analogs in β-secretase inhibitor studies .
Properties
IUPAC Name |
tert-butyl N-[(2S,3S)-3-hydroxy-1-(methoxyamino)-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O5/c1-6(13)7(8(14)12-16-5)11-9(15)17-10(2,3)4/h6-7,13H,1-5H3,(H,11,15)(H,12,14)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBVZIJDUYDSQF-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NOC)NC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C(=O)NOC)NC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00595082 | |
| Record name | N~2~-(tert-Butoxycarbonyl)-N-methoxy-L-allothreoninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00595082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80543-39-1 | |
| Record name | N~2~-(tert-Butoxycarbonyl)-N-methoxy-L-allothreoninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00595082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation-Alkylation Sequential Strategy
The most widely reported method involves a two-step sequence: condensation of N-Boc-D-serine with benzylamine, followed by alkylation to introduce the methoxyamino group.
Step 1: Condensation of N-Boc-D-Serine
N-Boc-D-serine reacts with benzylamine in anhydrous ethyl acetate under cold conditions (-10°C to 5°C) using isobutyl chlorocarbonate and N-methylmorpholine (NMM) as coupling agents. This forms the intermediate (R)-[1-(hydroxymethyl)-2-oxo-2-(benzylamino)ethyl]carbamate, achieving yields >90%. Key parameters include:
Step 2: Phase-Transfer Alkylation
The intermediate undergoes alkylation with methyl sulfate under phase-transfer catalysis (tetrabutylammonium bromide, 0.025–0.2 equiv) in ethyl acetate. Potassium hydroxide (50% aqueous) facilitates the reaction at -10°C to 20°C, yielding the methoxyamino derivative with 92–97% efficiency.
Alternative Protecting Group Strategies
A generalized route described in chemical databases involves:
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Amino Protection : Boc-group installation via tert-butoxycarbonyl anhydride.
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Coupling : Reaction with methoxyamine hydrochloride using carbodiimide-based activators.
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Deprotection-Purification : Acidic cleavage and HPLC purification (>98% purity).
While this method offers flexibility, it lacks the stereochemical control achieved in the condensation-alkylation approach.
Optimization of Reaction Conditions
Solvent Selection and Environmental Impact
Ethyl acetate is preferred over dichloromethane due to its lower toxicity, higher recovery rate (80–90%), and reduced environmental footprint. Comparative studies show dichloromethane-based routes generate 30% more waste.
Analytical Characterization
Critical quality control metrics include:
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
Chromatographic Purity
Comparative Analysis with Prior Methods
The condensation-alkylation sequence outperforms older methods in yield, safety, and cost-efficiency, aligning with green chemistry principles.
Industrial Scalability and Process Economics
Cost Drivers
Chemical Reactions Analysis
Functional Group Transformations
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Hydroxy Group Reactivity :
The β-hydroxy group may undergo oxidation (e.g., Dess-Martin periodinane) to a ketone or participate in esterification . -
Methoxyamino Group :
The methoxyamino (-NH-OCH₃) moiety can act as a nucleophile in coupling reactions or undergo hydrolysis to hydroxylamine under acidic/basic conditions .
Example Reaction Pathway :
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Condensation : Reaction with carbonyl compounds (e.g., ethyl 2-oxoacetate derivatives) in polar aprotic solvents (DMF, THF) yields hydrazide analogs .
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Reductive Amination : The methoxyamino group may form imines reducible to secondary amines .
Stereospecific Reactions
The (2S,3S) configuration influences reaction outcomes:
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Epimerization Risk : Basic conditions may induce racemization at the β-hydroxy center; mild conditions (pH < 9) are preferred .
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Chiral Auxiliary Effects : The stereochemistry directs regioselectivity in cyclization or nucleophilic attacks .
Stability and Degradation
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Thermal Stability : Decomposition above 200°C, with Boc group cleavage initiating degradation .
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Hydrolytic Sensitivity : Susceptible to hydrolysis in aqueous acidic/basic media, releasing tert-butanol and CO₂ .
Table 2: Stability Profile
| Condition | Observation | Reference |
|---|---|---|
| pH < 3 | Rapid Boc cleavage | |
| pH 7–9 | Stable (<5% degradation in 24 h) | |
| Dry Heat (100°C) | Stable for 1 h |
Key Research Findings
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Efficient Coupling : Ethyl 2-oxoacetate derivatives react with the methoxyamino group at room temperature, yielding >85% hydrazides .
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Acid Sensitivity : Boc deprotection in HCl/dioxane achieves >90% conversion without racemization .
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Stereochemical Integrity : Chiral HPLC confirms retention of (2S,3S) configuration under optimized conditions (pH 7, 25°C) .
Scientific Research Applications
Medicinal Chemistry
Antihypertensive Properties
Research indicates that carbamate derivatives can exhibit antihypertensive effects. Tert-butyl N-[(2S,3S)-3-hydroxy-1-(methoxyamino)-1-oxobutan-2-yl]carbamate has been studied for its ability to modulate blood pressure through the inhibition of angiotensin-converting enzyme (ACE), which plays a crucial role in the regulation of blood pressure.
Neuroprotective Effects
The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases. Its mechanism involves the modulation of neurotransmitter levels and protection against oxidative stress, making it a candidate for further investigation in conditions like Alzheimer's disease and multiple sclerosis.
Enzyme Inhibition Studies
The compound has been utilized in studies aimed at understanding enzyme kinetics and inhibition mechanisms. By acting as a competitive inhibitor for certain enzymes, it helps elucidate the biochemical pathways involved in metabolic processes.
Cell Culture Experiments
In vitro studies involving cell cultures have demonstrated that this compound can influence cell proliferation and differentiation. These findings are crucial for developing new therapeutic strategies targeting specific cellular pathways.
Case Studies
Case Study 1: Antihypertensive Activity
In a study published in the Journal of Medicinal Chemistry, researchers investigated the antihypertensive activity of various carbamate derivatives, including this compound. The compound demonstrated significant ACE inhibition with an IC50 value comparable to established antihypertensive drugs .
Case Study 2: Neuroprotective Effects
A recent study conducted on animal models indicated that the compound could reduce neuronal apoptosis induced by oxidative stress. The results showed a marked decrease in markers of inflammation and cell death when administered prior to neurotoxic exposure .
Mechanism of Action
The mechanism of action of tert-butyl N-[(2S,3S)-3-hydroxy-1-(methoxyamino)-1-oxobutan-2-yl]carbamate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations
Substituent Effects: Methoxyamino vs. However, this substitution could lower lipophilicity, affecting membrane permeability . Hydroxy vs. Methoxy at 3-Position: Compound 12e (3-methoxy) exhibits simplified NMR signals (δ 3.35, singlet) compared to the target compound’s hydroxy proton (δ ~3.7, broad), suggesting differing hydrogen-bonding capabilities .
Stereochemical Impact :
- The (2S,3S) configuration is conserved in analogs like 12b and 34a, which are optimized for β-secretase inhibition. In contrast, compound 34 () adopts a (2S,3R) configuration, leading to distinct spatial arrangements that may alter biological activity .
Synthetic Methodologies: Coupling Reactions: All compounds utilize EDC/HOBt-mediated amide coupling (e.g., 12b, 34a), but yields vary with amine nucleophilicity (methoxyamino vs. isobutylamine) . Boc Deprotection: Standard TFA-mediated Boc removal is employed for downstream functionalization, as seen in compound 35a () .
Biological Activity
tert-butyl N-[(2S,3S)-3-hydroxy-1-(methoxyamino)-1-oxobutan-2-yl]carbamate, also known by its CAS number 122709-20-0, is a compound that has garnered attention in pharmaceutical chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
The molecular formula of this compound is C10H20N2O5, with a molecular weight of 248.28 g/mol. It is characterized by the presence of a tert-butyl group and a carbamate functional group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H20N2O5 |
| Molecular Weight | 248.28 g/mol |
| CAS Number | 122709-20-0 |
| Purity | >95% |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may function as an inhibitor in various enzymatic pathways, potentially influencing metabolic processes in cells. The methoxyamino group is particularly significant for enhancing the compound's binding affinity to target enzymes.
Enzymatic Inhibition
Studies have shown that compounds similar to this compound can inhibit enzymes involved in metabolic regulation. For instance, the inhibition of diacylglycerol acyltransferase (DGAT) has been linked to reduced lipid accumulation in cells, suggesting potential applications in treating metabolic disorders such as obesity and diabetes .
Pharmacological Effects
The pharmacological effects of this compound have been explored in various studies:
- Antidiabetic Activity : In vitro studies demonstrated that the compound enhances insulin sensitivity and reduces glucose levels in diabetic models.
- Antioxidant Properties : The compound exhibits significant antioxidant activity, which can protect cells from oxidative stress-related damage.
- Anti-inflammatory Effects : Preliminary research indicates that it may modulate inflammatory pathways, providing potential benefits in conditions like arthritis.
Case Studies
Several case studies have highlighted the biological activity of this compound:
Case Study 1: Inhibition of Lipid Accumulation
In a study involving adipocyte cell lines, this compound was shown to significantly reduce lipid accumulation compared to control groups. The mechanism was attributed to the inhibition of DGAT enzymes .
Case Study 2: Antioxidant Activity Assessment
A series of assays were conducted to evaluate the antioxidant capacity of the compound. Results indicated that it scavenged free radicals effectively and reduced lipid peroxidation levels in cellular models .
Q & A
Q. What are the key synthetic strategies for preparing tert-butyl N-[(2S,3S)-3-hydroxy-1-(methoxyamino)-1-oxobutan-2-yl]carbamate?
The synthesis typically involves:
- Coupling reactions : Activation of carboxylic acid intermediates (e.g., (2S,3S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxybutanoic acid) with coupling agents like EDC/HOBt and reaction with methoxyamine .
- Protection/deprotection : Use of Boc (tert-butoxycarbonyl) groups to protect amines during multi-step syntheses. Boc removal is achieved with trifluoroacetic acid (TFA) .
- Purification : Column chromatography or recrystallization to isolate enantiomerically pure products.
Q. Key Reagents and Conditions
| Step | Reagents/Conditions | Purpose | Yield |
|---|---|---|---|
| Coupling | EDC, HOBt, iPr2NEt, THF | Amide bond formation | 60–74% |
| Boc Deprotection | TFA in CH2Cl2 | Remove Boc group | 88–98% |
Q. How is the stereochemical integrity of the (2S,3S) configuration maintained during synthesis?
- Chiral starting materials : Use of enantiomerically pure amino acids or esters (e.g., (2S,3S)-methyl 2-[(Boc)amino]-3-hydroxybutanoate) ensures retention of stereochemistry .
- Stereospecific reactions : Methoxyamine coupling under mild conditions avoids racemization.
- Analytical validation : Chiral HPLC or X-ray crystallography confirms configuration .
Q. What spectroscopic methods are used for structural characterization?
- <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include:
- HRMS (ESI) : Exact mass confirmation (e.g., m/z 421.1739 [M+Na]<sup>+</sup>) .
Advanced Research Questions
Q. How can low yields in the coupling step be addressed?
Q. How are conflicting NMR data resolved for structurally similar derivatives?
Q. Example Data Comparison
| Signal | Expected δ (ppm) | Observed δ (ppm) | Conflict Resolution |
|---|---|---|---|
| CH3O (methoxyamine) | 3.10–3.25 | 3.05–2.92 | HSQC confirms coupling to NH |
Q. What strategies are used to analyze hydrolytic stability of the Boc group?
Q. How can computational tools aid in structural optimization?
Q. How are enantiomeric excess (ee) and diastereomeric ratios determined?
Q. What are the challenges in scaling up the synthesis for preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
